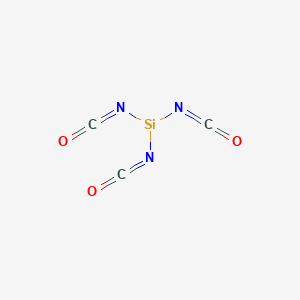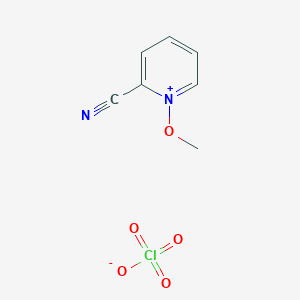
Pyridinium, 2-cyano-1-methoxy-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridinium, 2-cyano-1-methoxy-, perchlorate is a pyridinium salt with a cyano group at the 2-position and a methoxy group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridinium, 2-cyano-1-methoxy-, perchlorate typically involves the reaction of pyridine derivatives with appropriate reagents. One common method is the reaction of 2-cyano-1-methoxypyridine with perchloric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of pyridinium salts, including this compound, often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridinium, 2-cyano-1-methoxy-, perchlorate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the pyridinium salt into its corresponding reduced forms.
Substitution: The cyano and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield pyridinium N-oxide derivatives, while substitution reactions can produce various substituted pyridinium salts .
Scientific Research Applications
Pyridinium, 2-cyano-1-methoxy-, perchlorate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: Pyridinium salts are used in various industrial processes, including as catalysts and intermediates in the production of fine chemicals
Mechanism of Action
The mechanism of action of pyridinium, 2-cyano-1-methoxy-, perchlorate involves its interaction with specific molecular targets. The cyano and methoxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Pyridinium chloride: A common pyridinium salt used in various chemical reactions.
Pyridinium bromide: Another pyridinium salt with similar properties but different reactivity due to the presence of bromide.
Pyridinium iodide: Known for its use in organic synthesis and as a reagent in various chemical processes.
Uniqueness
Pyridinium, 2-cyano-1-methoxy-, perchlorate is unique due to the presence of both cyano and methoxy groups, which confer distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
54212-22-5 |
|---|---|
Molecular Formula |
C7H7ClN2O5 |
Molecular Weight |
234.59 g/mol |
IUPAC Name |
1-methoxypyridin-1-ium-2-carbonitrile;perchlorate |
InChI |
InChI=1S/C7H7N2O.ClHO4/c1-10-9-5-3-2-4-7(9)6-8;2-1(3,4)5/h2-5H,1H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
PVNDGZDABMHESF-UHFFFAOYSA-M |
Canonical SMILES |
CO[N+]1=CC=CC=C1C#N.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


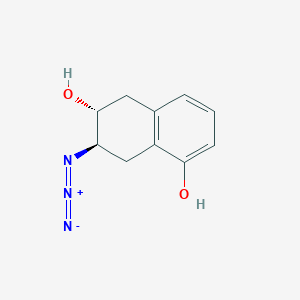
![3-[(2-{4-[(E)-(2,4-Dinitrophenyl)diazenyl]phenyl}ethyl)amino]propanenitrile](/img/structure/B14638903.png)
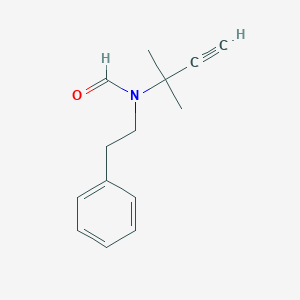
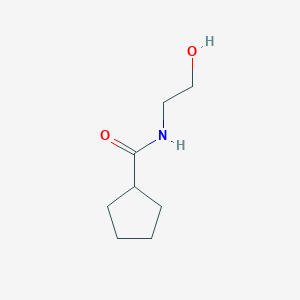

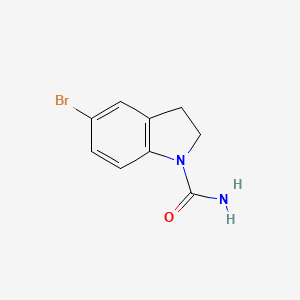

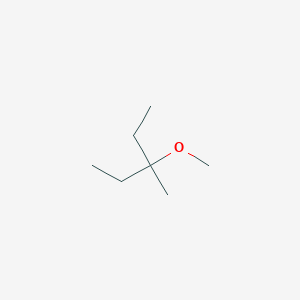
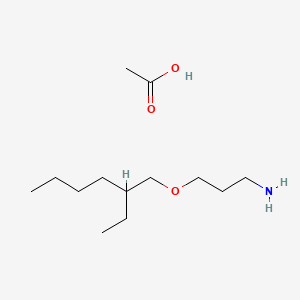


![Thieno[3,4-d]-1,3-dioxole-4,6-dicarboxylic acid](/img/structure/B14638959.png)
